molecular formula C21H19NO3 B14098495 7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098495
M. Wt: 333.4 g/mol
InChI Key: USECCWUQYLIWIU-UHFFFAOYSA-N
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Description

7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivativesThe unique structure of this compound, featuring a fused chromeno-pyrrole ring system, makes it an interesting subject for scientific research and industrial applications .

Preparation Methods

The synthesis of 7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-component reactions. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction proceeds through the formation of intermediate pyrrol-2-ones, which then undergo cyclization to form the desired chromeno-pyrrole structure . Industrial production methods often optimize these reactions by adjusting reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Scientific Research Applications

7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits potential biological activities, including antioxidant and antimicrobial properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 7-Methyl-1-phenyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives such as:

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

7-methyl-1-phenyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO3/c1-3-11-22-18(14-7-5-4-6-8-14)17-19(23)15-12-13(2)9-10-16(15)25-20(17)21(22)24/h4-10,12,18H,3,11H2,1-2H3

InChI Key

USECCWUQYLIWIU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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